2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17) |
InChI Key |
DJTCDCZTZNLVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole scaffold is commonly synthesized via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For 3-(o-tolyl)-1H-1,2,4-triazol-5-amine intermediates, a modified Huisgen cycloaddition or thiosemicarbazide cyclization is typically employed. For example, heating o-tolyl thiourea derivatives with α-haloketones in DMF at 80°C generates the triazole ring via intramolecular cyclization.
Key reaction parameters :
Regioselective Functionalization of Preformed Triazoles
Post-cyclization functionalization allows precise installation of the 2-methylpropan-1-amine side chain. A two-step protocol involving:
-
Nucleophilic substitution : Reaction of 5-chloro-3-(o-tolyl)-1H-1,2,4-triazole with 2-methylpropan-1-amine in refluxing ethanol (Yield: 58–62%).
-
Reductive amination : Alternatively, coupling a ketone precursor (e.g., 2-methylpropanal) with the triazole-bound amine using NaBH₃CN in MeOH (Yield: 65–70%).
Challenges :
-
Competing side reactions at N1 vs. N4 positions require careful stoichiometric control.
-
Steric hindrance from the o-tolyl group necessitates prolonged reaction times (12–24 h).
Advanced Multicomponent Approaches
HFIP-Mediated One-Pot Synthesis
A novel method utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating solvent enables three-component coupling of aldehydes, nitroalkanes, and sodium azides. This approach sequentially forms C–C and C–N bonds, yielding N-unsubstituted triazoles that are subsequently alkylated with 2-methylpropylamine.
Representative conditions :
-
Aldehyde: o-tolualdehyde (1.2 equiv)
-
Nitroalkane: Nitroethane (1.0 equiv)
-
Azide: NaN₃ (1.5 equiv)
-
Solvent: HFIP, 60°C, 8 h
-
Post-alkylation: 2-methylpropan-1-amine, K₂CO₃, DMF, 80°C, 12 h
Advantages :
-
Avoids transition-metal catalysts.
-
High regioselectivity for 1,4-disubstituted triazoles.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for triazole formation. A reported protocol involves:
-
Condensing o-tolylguanidine with methylsuccinic anhydride under microwave conditions (100°C, 20 min).
-
Subsequent treatment with 2-methylpropan-1-amine in EtOH at 150°C for 15 min.
Performance metrics :
Mechanistic Insights and Optimization
Role of Solvent and Base in Substitution Reactions
The choice of solvent profoundly impacts the efficiency of chloride displacement at the triazole’s C5 position. DMF outperforms THF and acetonitrile due to its high polarity and ability to stabilize transition states. Adding 0.5 equiv of K₂CO₃ increases yields from 43% to 58% by neutralizing HCl byproducts.
Side reactions :
Tautomerism and Stability Considerations
The 1,2,4-triazole ring exhibits annular tautomerism, influencing reactivity. X-ray crystallography confirms the dominant 1H-tautomer in the solid state, while NMR studies in DMSO-d₆ reveal equilibrium between 1H- and 4H- forms. Stabilizing the desired tautomer requires:
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic substitution | 58–62% | 12–24 h | 90–92% | Simplicity |
| HFIP multicomponent | 52% | 20 h | 95% | Metal-free, one-pot |
| Microwave-assisted | 63% | 35 min | 95% | Rapid synthesis |
Trade-offs :
-
Microwave methods offer speed but require specialized equipment.
-
Multicomponent routes minimize purification steps but have moderate yields.
Scalability and Industrial Feasibility
Kilogram-Scale Production Challenges
Current lab-scale protocols face hurdles in scalability:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits potential biological activities, particularly in:
- Enzyme Interaction : It interacts with specific enzymes and receptors, influencing their functions. This interaction is crucial for its potential therapeutic applications.
- Anticancer Properties : Studies have shown that compounds with similar triazole structures can exhibit significant anticancer activity by targeting microtubules and inducing apoptosis in cancer cells . The mechanism involves binding to molecular targets that influence cellular pathways.
Therapeutic Applications
The compound's biological activity makes it a candidate for various therapeutic applications:
- Drug Development : Ongoing research aims to explore its use as a precursor for developing new drugs, particularly in oncology due to its anticancer properties.
- Chemical Biology : It serves as a building block for synthesizing more complex molecules used in biological research and pharmaceutical development .
Industrial Applications
In industrial settings, 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is utilized in:
- Production of Industrial Chemicals : Its unique chemical properties make it suitable for producing various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and tolyl group play crucial roles in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Triazole Isomerism: The target compound’s 1,2,4-triazole core (vs.
Amine Position :
Physical Properties
Biological Activity
2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 230.31 g/mol. Its structure includes a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 30 µM |
These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's. Studies indicate that triazole derivatives can inhibit these enzymes effectively:
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase | 60% |
| Butyrylcholinesterase | 50% |
This inhibition may contribute to cognitive enhancement in models of Alzheimer's disease .
Antioxidant Activity
Antioxidant properties are another area where triazole compounds show promise. The antioxidant capacity of this compound was assessed using various bioanalytical methods. The compound demonstrated a significant ability to scavenge free radicals, which is essential for protecting cells from oxidative stress:
| Method | Scavenging Activity (%) |
|---|---|
| DPPH Assay | 70% |
| ABTS Assay | 65% |
These findings highlight the potential of this compound as an antioxidant agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The study utilized agar diffusion methods to assess the zone of inhibition against several pathogens. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, this compound was administered to mice models with induced neurodegeneration. Behavioral tests showed improved memory and learning capabilities in treated groups compared to controls. Biochemical assays confirmed decreased levels of AChE and increased levels of antioxidant enzymes .
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing precursors. For example, a general protocol for analogous triazole compounds involves:
Refluxing 2-aryl-[1,2,4]triazoloquinazolines with concentrated hydrochloric acid in a water-alcohol mixture (1:1) for 60 minutes.
Neutralizing the mixture with sodium acetate (5% solution) to pH 5–3.
Isolating the product via filtration and recrystallization from methanol .
For the target compound, introducing the o-tolyl group may require optimizing coupling conditions (e.g., palladium-catalyzed cross-coupling) or using pre-functionalized starting materials.
(Advanced)
Q. How can hydrogen bonding patterns in the crystal structure of this compound influence its physicochemical properties?
Methodological Answer: X-ray crystallography reveals that hydrogen bonding significantly impacts stability and solubility. For example:
- Intramolecular C–H⋯N bonds stabilize molecular conformation by forming S(6) ring motifs.
- Intermolecular N–H⋯N and C–H⋯N hydrogen bonds create supramolecular chains (R₂²(8) motifs) along the c-axis, which stack via N–H⋯O bonds into 2D networks .
These interactions can reduce solubility in non-polar solvents and enhance thermal stability. Comparative analysis of bond lengths and angles (e.g., β = 113.57° in monoclinic crystals) helps predict packing efficiency .
(Advanced)
Q. What methodologies are recommended for analyzing tautomeric forms of triazole-containing compounds like this amine?
Methodological Answer: Tautomerism in triazoles can be resolved using:
X-ray crystallography : Directly identifies coexisting tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine crystallized in a 1:1 ratio) .
NMR spectroscopy : Chemical shifts of NH protons and coupling patterns differentiate tautomers.
DFT calculations : Predict relative stability of tautomers by comparing Gibbs free energies .
(Basic)
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Methodological Answer: Core techniques include:
- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and o-tolyl methyl group (δ ~2.3 ppm).
- Single-crystal X-ray diffraction : Report unit cell parameters (e.g., a = 17.817 Å, b = 5.0398 Å for monoclinic systems) and hydrogen bond metrics .
- Elemental analysis : Confirm C, H, N composition (e.g., theoretical Mr = 320.36 for C₁₆H₁₆N₆) .
- IR spectroscopy : Identify NH stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
(Advanced)
Q. How can DFT calculations be applied to predict the reactivity or electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT/B3LYP/6-311G(d,p)) enables:
Electrostatic Potential (ESP) mapping : Identifies nucleophilic/electrophilic sites (e.g., amine groups as H-bond donors).
Mulliken population analysis : Quantifies atomic charges to predict regioselectivity in reactions.
HOMO-LUMO analysis : Determines energy gaps (e.g., ΔE = 4.5 eV) to assess redox stability .
Thermodynamic functions (entropy, heat capacity) computed at varying temperatures aid in reaction optimization.
(Basic)
Q. What safety precautions are necessary when handling this compound during synthesis?
Methodological Answer: Critical precautions include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (P264+P305+P351+P338 protocols) .
- Waste disposal : Segregate chemical waste and consult professional treatment services (e.g., for halogenated byproducts) .
- First aid : Immediate skin/eye rinsing (15 minutes) and medical consultation if exposed .
(Advanced)
Q. How can researchers resolve contradictions in reported spectral data for triazole derivatives?
Methodological Answer: Contradictions (e.g., varying NMR shifts) are addressed by:
Controlled experiments : Reproduce conditions (solvent, temperature) from literature.
Computational validation : Compare experimental NMR/IR with DFT-simulated spectra.
Crystallographic verification : Resolve ambiguities via single-crystal structure determination .
(Advanced)
Q. What are the challenges in optimizing reaction conditions for introducing the o-tolyl group in the triazole ring?
Methodological Answer: Key challenges include:
- Steric hindrance : The ortho-methyl group impedes coupling reactions (e.g., Suzuki-Miyaura). Mitigate using bulky ligands (e.g., SPhos) or elevated temperatures.
- Regioselectivity : Competing substitution patterns require directing groups (e.g., nitro or amino) on the triazole ring.
- Reaction monitoring : Use HPLC or LC-MS to track intermediates and byproducts .
(Advanced)
Q. How do computational reaction path search methods improve the design of novel triazole derivatives?
Methodological Answer: Quantum chemical reaction path searches (e.g., using GRRM or AFIR methods):
Identify low-energy pathways for triazole formation.
Predict transition states and activation barriers to optimize catalysts (e.g., Pd or Cu systems).
Integrate with machine learning to prioritize experimental conditions, reducing trial-and-error approaches .
(Basic)
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining purity?
Methodological Answer: Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for solubility and easy removal.
- Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .
- Analytical QC : Validate purity via HPLC (≥95% area) and melting point consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
